Lanthanum(III) ethoxide

Description

Overview of Lanthanide Alkoxides in Advanced Materials Research

Lanthanide alkoxides are a class of organometallic compounds that have garnered significant interest in advanced materials research. These compounds, which feature a lanthanide metal center bonded to one or more alkoxide ligands, are notable for their utility as precursors in the synthesis of various materials. Their applications span from catalysis to the creation of electronic and opto-electronic thin films, functional and protective coatings, and nanomaterials. researchgate.netereztech.com

The versatility of lanthanide alkoxides stems from their chemical properties, which can be fine-tuned by altering the lanthanide metal or the steric and electronic nature of the alkoxide ligand. This adaptability allows for the synthesis of complex molecular architectures, including homo- and heteroleptic compounds. acs.org Research has demonstrated that the size of the lanthanide cation can influence the metal ratio in heterometallic structures, a key factor in designing materials with specific properties. researchgate.net Furthermore, lanthanide alkoxides are instrumental in the formation of binary oxide nanomaterials through processes like thermal decomposition. For instance, heterometallic 3d–4f alkoxides serve as precursors for perovskite nanomaterials with important magnetic and luminescence properties. acs.orgnih.gov

Significance of Lanthanum(III) Ethoxide within Organolanthanide Chemistry

Within the broader category of lanthanide alkoxides, this compound, with the chemical formula La(OCH₂CH₃)₃, holds a significant position in organolanthanide chemistry. ereztech.comamericanelements.com Organolanthanide chemistry has evolved considerably, moving beyond initial structural curiosities to encompass a wide range of applications in catalysis and small molecule activation. nih.govrsc.org Lanthanum, as the first element of the lanthanide series, often serves as a model for the other trivalent rare earth elements. americanelements.comresearchgate.net

This compound is a key player in this field due to its utility as a precursor and catalyst. It is part of a family of lanthanum(III) catalysts that have proven to be highly efficient in processes like transesterification, a crucial reaction in organic synthesis. researchgate.netrsc.org The compound's reactivity and solubility in non-aqueous solvents make it suitable for a variety of applications, including the synthesis of other organometallic compounds and advanced materials. americanelements.com

Scope and Research Objectives for this compound Studies

Current and future research on this compound is focused on several key objectives. A primary goal is the development of novel synthetic routes to create new lanthanide alkoxides for applications such as fatigue-resistant thin films. sandia.gov The exploration of its catalytic activity remains a major research driver, with studies aiming to enhance its efficiency and selectivity in various chemical transformations. researchgate.netrsc.org

Another significant area of research is its use as a precursor for creating complex materials. For example, it is a component in the synthesis of heterometallic oxo-alkoxide clusters which can be converted into binary metal oxide nanomaterials. acs.orgnih.gov The investigation into its role in forming materials with specific electronic or optical properties is also an active area of study. ereztech.com Furthermore, understanding the fundamental reaction pathways of organolanthanide complexes, including those derived from this compound, is crucial for designing next-generation catalysts and materials. nsf.gov

Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | C₆H₁₅LaO₃ americanelements.com |

| Molecular Weight | 274.08 g/mol ereztech.com |

| Appearance | White crystals ereztech.com |

| Synonyms | Lanthanum triethoxide ereztech.com |

| CAS Number | 90397-54-9 ereztech.com |

| Purity | 95% ereztech.com |

| Sensitivity | Moisture ereztech.com |

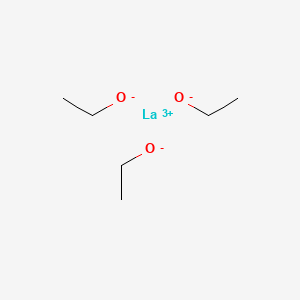

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethanolate;lanthanum(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H5O.La/c3*1-2-3;/h3*2H2,1H3;/q3*-1;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPAJGHOZGYPSTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[O-].CC[O-].CC[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15LaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30558342 | |

| Record name | Lanthanum triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90397-54-9 | |

| Record name | Lanthanum triethoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30558342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes for Lanthanum(III) Ethoxide

The direct synthesis of this compound can be achieved through several methods, primarily involving the reaction of lanthanum metal with ethanol (B145695). One established method is the direct dissolution of metallic lanthanum in ethanol. researchgate.net This reaction often requires the presence of a catalyst to proceed efficiently. Catalysts such as iodine (I₂) or a mixture of mercuric chloride (HgCl₂), mercuric iodide (HgI₂), and mercuric acetate (B1210297) (Hg(OAc)₂) have been utilized to facilitate this process. researchgate.net

Another direct approach is through electrochemical synthesis. This method involves the electrochemical dissolution of a metallic lanthanum anode in ethanol. researchgate.netosti.gov The process is typically conducted in the presence of an electrolyte, such as tetra-n-butylammonium bromide (Bu₄NBr) or triethylbenzylammonium chloride (Et₃BzNCl), to enhance conductivity and promote the reaction. researchgate.net During electrolysis, lanthanum metal is oxidized at the anode and subsequently reacts with the ethanol medium to form this compound. osti.gov

Precursor Design and Ligand Exchange Strategies in this compound Synthesis

Beyond direct synthesis, this compound can be prepared using precursor compounds through ligand exchange or metathesis reactions. A common precursor is lanthanum(III) isopropoxide (La(OⁱPr)₃). researchgate.net Lanthanum ethoxide can be synthesized via an etherification reaction where lanthanum isopropoxide is treated with an excess of ethanol. This process drives the equilibrium towards the formation of the desired ethoxide by the removal of the more volatile isopropanol (B130326).

Another widely used precursor strategy involves the reaction of a lanthanum salt, such as anhydrous lanthanum(III) chloride (LaCl₃), with an alkali metal ethoxide, like sodium ethoxide (NaOEt) or potassium ethoxide (KOEt). publish.csiro.augoogle.com The reaction is typically carried out in a suitable solvent, such as ethanol or a mixture of solvents like isopropanol and toluene (B28343). google.com The insoluble alkali metal chloride byproduct is then removed by filtration to yield the lanthanum ethoxide in solution. However, products from this route can sometimes be contaminated with chloride ions. publish.csiro.au

The design of more complex heterometallic alkoxide precursors containing lanthanum is also an area of research. researchgate.netnih.govacs.org For instance, the reaction of metallic lanthanides with transition metal chlorides in 2-methoxyethanol (B45455) has been shown to produce heterometallic oxo-alkoxide clusters. nih.govacs.org While not a direct route to pure this compound, these complex precursors are relevant in the synthesis of binary oxide nanomaterials. researchgate.netnih.gov

Influence of Reaction Conditions on this compound Formation

The formation and properties of this compound are significantly influenced by the reaction conditions.

Temperature: The reaction temperature plays a critical role in both the rate of formation and the stability of the product. In the direct synthesis from lanthanum metal and ethanol, elevated temperatures are often required to achieve a reasonable reaction rate. For instance, in the context of atomic layer deposition (ALD), the use of ethanol as an oxygen source for a lanthanum precursor resulted in the formation of lanthanum hydroxide (B78521) at temperatures between 200–275 °C, while hexagonal La₂O₃ films were obtained at 300 °C, although the growth was not saturative. researchgate.net In catalytic processes like transesterification, increasing the reaction temperature, for example from 100 °C to 150 °C, has been shown to enhance conversion rates. nih.govmdpi.com

Catalysts: As mentioned, catalysts are often essential for the direct synthesis of lanthanum ethoxide from lanthanum metal and ethanol. The choice of catalyst, such as iodine or mercury salts, can affect the reaction's efficiency and the purity of the final product. researchgate.net In broader applications of lanthanum alkoxides, such as in catalysis, the presence of co-catalysts or additives can significantly enhance performance. For example, lanthanum(III) triflate has been shown to be an effective catalyst for various organic transformations. acs.orgorganic-chemistry.orgfrontiersin.org

Solvent: The choice of solvent is crucial, particularly in precursor-based syntheses. In the reaction of lanthanum chloride with potassium isopropoxide, a mixed solvent system of isopropanol and toluene is used. google.com The subsequent removal of isopropanol by distillation to leave a toluene-only medium is a key step in isolating the high-purity product. google.com The solvent also plays a role in the solubility of reactants and byproducts, facilitating the separation of the desired compound.

Reactant Purity and Stoichiometry: The purity of the starting materials, such as anhydrous lanthanum chloride, is critical to obtaining a high-purity final product free from contaminants like water or chlorides. publish.csiro.augoogle.com The stoichiometry of the reactants must be carefully controlled to ensure complete reaction and to avoid the presence of unreacted starting materials in the final product.

Scalability Considerations in this compound Production for Research Applications

The production of this compound for research applications requires methods that are both reliable and scalable to produce sufficient quantities of material with consistent quality. americanelements.com

For small-scale laboratory synthesis, the reaction of anhydrous lanthanum chloride with an alkali metal ethoxide is a common and feasible route. publish.csiro.au This method allows for good control over the reaction stoichiometry and can yield a high-purity product if care is taken to exclude moisture and separate the salt byproduct effectively.

The direct electrochemical synthesis offers a potentially scalable and clean method for producing this compound, as it avoids the use of halide precursors and the subsequent salt filtration step. researchgate.netosti.gov The scalability of this method would depend on the design of the electrochemical cell and the ability to maintain efficient electrolysis over extended periods.

For larger research quantities, processes that utilize readily available and less expensive precursors are desirable. The development of catalytic systems, such as those using lanthanum(III) nitrate (B79036) hydrate, for in-situ generation of active lanthanum alkoxide species points towards more scalable and cost-effective approaches in the long term. researchgate.netrsc.org However, the isolation of pure this compound from such systems would require additional purification steps.

The production of high-purity lanthanum isopropoxide, a key precursor, has been addressed with scalable methods. For example, a process involving the reaction of anhydrous lanthanum chloride with potassium isopropoxide in a mixed solvent system has been shown to produce high-purity La(OⁱPr)₃ in good yield (77%). google.com Such scalable precursor production is essential for the subsequent synthesis of this compound via ligand exchange.

Ultimately, the choice of synthetic route for research applications will depend on a balance of factors including the desired purity, the quantity of material needed, the available equipment, and cost considerations.

Advanced Characterization Techniques for Lanthanum Iii Ethoxide and Derived Materials

Spectroscopic Probes for Structural Elucidation and Coordination Environment Analysis

Spectroscopic techniques are indispensable for probing the molecular and electronic structure of Lanthanum(III) ethoxide.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the characteristic vibrational modes of this compound. The analysis of these spectra provides a "molecular fingerprint," confirming the presence of ethoxide ligands and their coordination to the lanthanum center.

Key vibrational bands observed in the FTIR and Raman spectra of lanthanum alkoxides are associated with the stretching and bending modes of the C-H, C-C, and C-O bonds within the ethoxide groups, as well as the La-O bond. researchgate.net For instance, the La-O stretching vibrations are typically observed in the far-infrared region. researchgate.net The interpretation of these spectra can distinguish between terminal and bridging ethoxide groups, offering insights into the compound's potential oligomeric nature in the solid state. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Metal Ethoxides

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| C-H Stretching | 2800-3000 |

| C-H Bending | 1300-1500 |

| C-O Stretching | 1000-1200 |

| C-C Stretching | 850-1000 |

| La-O Stretching | 300-500 |

Note: The exact positions of these bands can vary depending on the coordination environment and the presence of bridging or terminal ligands.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in characterizing the organic ethoxide ligands bound to the lanthanum ion. The ¹H NMR spectrum of this compound typically displays signals corresponding to the methylene (B1212753) (-CH₂) and methyl (-CH₃) protons of the ethoxide groups. researchgate.net

The chemical shifts and splitting patterns of these signals provide detailed information about the electronic environment of the protons. For instance, the integration of the peak areas can confirm the stoichiometry of the ethoxide ligands relative to the metal center. In more complex structures, ¹H NMR can help differentiate between chemically distinct ethoxide environments, such as terminal versus bridging ligands, although the paramagnetic nature of other lanthanide ions can complicate spectra, La(III) is diamagnetic and thus gives sharp NMR signals. researchgate.net

Table 2: Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Methylene (-OCH₂-) | 3.5 - 4.5 | Quartet (q) |

| Methyl (-CH₃) | 1.0 - 1.5 | Triplet (t) |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the solvent and concentration.

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound. The La³⁺ ion itself has an f⁰ electron configuration, meaning it does not exhibit f-f electronic transitions that are characteristic of many other lanthanide ions. rsc.org Therefore, any absorption bands observed in the UV-Vis spectrum of pure this compound are typically attributed to ligand-to-metal charge transfer (LMCT) transitions or intra-ligand (π →π*) transitions within the ethoxide ligands. ripublication.comrsc.org These transitions usually occur in the ultraviolet region of the spectrum. ripublication.com Analysis of the UV-Vis spectrum can be useful in studying the formation of complexes and the coordination environment of the lanthanum ion. ripublication.com

Mass spectrometry is a crucial technique for determining the molecular weight of this compound and analyzing its fragmentation patterns. researchgate.net This information helps to confirm the compound's composition and can provide clues about its structure and bonding. The technique involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio. The fragmentation pattern can reveal the step-wise loss of ethoxide groups or other fragments, which aids in the structural elucidation of the parent molecule and any potential oligomeric species.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

Diffraction Methods for Crystalline Structure Determination

Diffraction techniques are essential for determining the arrangement of atoms in the solid state.

X-ray Diffraction (XRD) is the primary method for determining the crystalline structure of this compound. By analyzing the diffraction pattern of a powdered sample, one can identify the crystalline phases present, determine the unit cell parameters, and assess the degree of crystallinity. mdpi.comresearchgate.net For this compound, which is often a crystalline solid, XRD can confirm its phase purity. americanelements.comereztech.comfishersci.fichemicalbook.comthermofisher.in The diffraction pattern consists of a series of peaks at specific angles (2θ), which are characteristic of the material's crystal lattice. researchgate.net In the study of materials derived from this compound, such as lanthanum-containing oxides prepared via sol-gel methods, XRD is used to track the transformation from the amorphous precursor to the crystalline oxide phase upon thermal treatment. acs.orgresearchgate.net

Single Crystal X-ray Diffraction for Definitive Molecular Structures

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional atomic arrangement within a crystalline solid. uol.deuhu-ciqso.es This technique provides unequivocal data on bond lengths, bond angles, and crystallographic symmetry, which are crucial for understanding the chemical bonding and reactivity of this compound and its complexes.

While a crystal structure for simple, unsolvated this compound, La(OCH₂CH₃)₃, is not readily found in literature, likely due to its tendency to form polymeric or complex structures, numerous studies have successfully characterized related lanthanum alkoxide complexes. These studies reveal a strong inclination for lanthanum to form multinuclear aggregates, often incorporating bridging alkoxide or other ligands. For instance, the crystal structure of a lanthanum isopropoxide complex containing a chlorine atom, [La₆(μ₆-Cl)(μ₃-OPrⁱ)₂(μ-OPrⁱ)₉(OPrⁱ)₆], was determined by X-ray diffraction. researchgate.net In this structure, the six lanthanum atoms form a trigonal prism centered by the chlorine atom, with La-O bond lengths varying depending on the bridging mode of the isopropoxide groups. researchgate.net

The synthesis of bimetallic alkoxides has also yielded crystalline materials suitable for SC-XRD. For example, a bimetallic oxoalkoxide, La₂Zr₃O(OPrⁱ)₁₆, was crystallized and its structure determined, revealing a complex aggregate with an octahedrally coordinated zirconium atom connected to a tetrahedral [La₂Zr₂(μ₄-O)] core. researchgate.net The study of lanthanum aryloxide complexes also provides insight into the coordination chemistry of lanthanum, with structures like La₂(OAr)₆(NH₃)n (where Ar = 2,6-i-Pr₂C₆H₃ and n = 0 or 2) being characterized by SC-XRD. acs.org These complex structures highlight lanthanum's flexible coordination environment and its propensity to form bridged, polynuclear species.

Table 1: Selected Crystallographic Data for Lanthanum-Containing Alkoxide and Related Complexes

| Compound | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| Lanthanum Isopropoxide Chloride Complex | [La₆(μ₆-Cl)(μ₃-OPrⁱ)₂(μ-OPrⁱ)₉(OPrⁱ)₆] | Monoclinic | P2₁/n | Trigonal prism of La atoms centered by Cl; μ₂, μ₃, and terminal isopropoxide groups. | researchgate.net |

| Lanthanum Zirconium Oxoalkoxide | La₂Zr₃O(OPrⁱ)₁₆ | - | - | Pentanuclear aggregate with a [La₂Zr₂(μ₄-O)] core. | researchgate.net |

| Lanthanum Aryloxide Ammonia Complex | La₂(OAr)₆(NH₃)₂ (Ar = 2,6-i-Pr₂C₆H₃) | - | - | Dimeric structure with bridging aryloxide ligands. | acs.org |

Microscopic and Surface Analysis for Morphology and Composition

The performance of materials derived from this compound, particularly in applications like thin films and catalysts, is critically dependent on their morphology, microstructure, and surface composition. Electron microscopy and surface-sensitive techniques provide invaluable information at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the micro- and nanostructural features of materials. SEM provides high-resolution images of the surface topography, while TEM allows for the examination of internal structures, including crystallite size, shape, and lattice defects.

In the context of materials derived from this compound precursors, these techniques are frequently used to characterize the resulting oxides. For example, lanthanum oxide (La₂O₃) layers synthesized via a metalorganic chemical vapor deposition (MOCVD) process were investigated using SEM, revealing a nanocrystalline microstructure. mdpi.com The crystallite size was estimated to be between 11 and 20 nm. mdpi.com Similarly, La₂O₃ thin films prepared via a sol-gel process using a lanthanum methoxyethoxide precursor were analyzed to understand the effects of post-deposition annealing. acs.org TEM analysis of heterometallic oxide nanomaterials, synthesized from heterometallic 3d-4f alkoxide precursors, has been used to examine the morphology of the resulting oxide materials. nih.gov

Understanding the elemental composition and chemical states at the surface of a material is crucial, as the surface plays a key role in catalysis, corrosion, and electronic device interfaces. X-ray Photoelectron Spectroscopy (XPS) and Secondary Ion Mass Spectrometry (SIMS) are two of the most important surface-sensitive analytical techniques.

XPS provides quantitative elemental composition and information about the chemical environment (oxidation states) of the elements in the top few nanometers of a surface. For lanthanum oxide films derived from alkoxide or other organometallic precursors, XPS is routinely used to confirm the formation of La₂O₃ and to detect impurities. researchgate.netcityu.edu.hklmaleidykla.lt Studies have shown that the La 3d spectrum typically exhibits two doublets, corresponding to the 3d₅/₂ and 3d₃/₂ spin-orbit components, with satellite peaks that are characteristic of the La³⁺ oxidation state in an oxide environment. cityu.edu.hklmaleidykla.lt XPS analysis of La₂O₃ thin films prepared by a sol-gel method from a lanthanum alkoxide precursor revealed that oxygen exists in two states: as O²⁻ anions in the lanthanum oxide lattice and in hydroxyl (OH⁻) groups, indicating some hydration of the surface. lmaleidykla.lt

SIMS is a technique used for analyzing the composition of solid surfaces and thin films by sputtering the surface of the specimen with a focused primary ion beam and collecting and analyzing the ejected secondary ions. It is highly sensitive to trace elements and provides depth-profiling capabilities. SIMS has been employed to investigate the distribution of elements in lanthanum-containing thin films. For instance, in the analysis of lanthanum oxide films deposited by atomic layer deposition (ALD), SIMS depth profiling confirmed the composition of the film and was used to assess the presence of impurities like carbon. jkps.or.krjkps.or.kr It can also reveal the formation of interfacial layers, such as silicon dioxide, when La₂O₃ is deposited on a silicon substrate. jkps.or.kr In studies of lanthanum scandate dielectrics, back-side SIMS analysis demonstrated excellent suppression of lanthanum diffusion into the silicon substrate after high-temperature annealing. aip.orgcornell.edu

Table 2: Surface Analysis Findings for Lanthanum Oxide Derived Materials

| Material System | Analytical Technique | Key Findings | Reference |

|---|---|---|---|

| La₂O₃ thin films on Si | XPS | Confirmed La³⁺ oxidation state; detected O²⁻ and OH⁻ species. | lmaleidykla.lt |

| La₂O₃ thin films by ALD | SIMS | Negligible carbon impurity; detected SiO₂ interfacial layer. | jkps.or.kr |

| LaScO₃ on Si | Back-side SIMS | Suppressed diffusion of La into the Si substrate. | aip.orgcornell.edu |

Electron Microscopy (SEM, TEM) for Microstructural Features

Thermal Decomposition Pathway Analysis of this compound Precursors

The conversion of this compound precursors into functional oxide materials is typically achieved through thermal decomposition (pyrolysis) or calcination. Understanding the thermal decomposition pathway is essential for controlling the composition, phase, and morphology of the final product. Thermogravimetric Analysis (TGA), often coupled with Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), is the primary technique used for this purpose.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the stoichiometry of decomposition reactions. DTA/DSC measures the temperature difference or heat flow between a sample and a reference, indicating whether decomposition processes are exothermic or endothermic.

Studies on the thermal decomposition of related lanthanum complexes provide a model for what can be expected with this compound. For instance, the thermal decomposition of heterometallic alkoxide precursors containing lanthanum showed that they are generally stable up to around 90 °C, after which the alkoxide ligands begin to be eliminated. nih.gov The complete removal of organic decomposition products typically occurs by about 360 °C. nih.gov The thermal decomposition of lanthanum nitrate (B79036) hexahydrate, another common precursor, is a complex process involving hydrolysis, condensation, and the release of nitrogen oxides and water, ultimately forming hexagonal La₂O₃ at higher temperatures. journalijdr.com The thermal analysis of a lanthanum carboxylate complex showed a multi-step decomposition, starting with the loss of coordinated water molecules, followed by the decomposition of the organic ligand, and finally the formation of La₂O₃. scielo.br A study on lanthanum molybdate (B1676688) nanoparticles derived from metal alkoxides showed that the decomposition of residual alkoxide groups typically occurs between 140-240 °C. acs.org

For this compound, the expected decomposition pathway would involve the initial loss of adsorbed solvent or ethanol (B145695), followed by the pyrolysis of the ethoxide ligands. This process would likely proceed through intermediate species such as lanthanum oxycarbonates before finally yielding lanthanum oxide at a sufficiently high temperature. The exact nature of the intermediates and the final decomposition temperature would depend on the atmosphere (e.g., air, inert gas) in which the heating is performed.

Coordination Chemistry and Reaction Mechanisms of Lanthanum Iii Ethoxide

Coordination Environment and Geometry of Lanthanum(III) in Ethoxide Systems

The large ionic radius of the La³⁺ ion allows for a high degree of flexibility in its coordination number and geometry. novapublishers.com While simple monomeric La(OCH₂CH₃)₃ is not typically observed under standard conditions due to the ion's desire to achieve a higher coordination number, lanthanum alkoxides readily form oligomeric structures. In these aggregates, ethoxide ligands bridge between two or more lanthanum centers, allowing the metal ions to satisfy their coordination sphere.

Coordination numbers for lanthanum in various complexes commonly range from 6 to 12. academie-sciences.fr For complexes with oxygen-donor ligands, such as alkoxides, coordination numbers of 8, 9, or 10 are particularly common. The resulting geometries are often described as distorted versions of high-symmetry polyhedra. For instance, nine-coordinate lanthanum can adopt a monocapped square antiprismatic geometry, while ten-coordinate complexes may be described as bicapped dodecahedrons. academie-sciences.frresearchgate.net In a phosphasalen-ligated lanthanum ethoxide complex, the metal center was found to have a severely distorted octahedral geometry. nih.gov Molecular dynamics simulations of lanthanum nitrate (B79036) in methanol/EAN mixtures show that the coordination number of La³⁺ can vary between 10 and 12, forming complex first-shell structures. nih.gov

The specific coordination environment in solid Lanthanum(III) ethoxide or in solution depends on factors like the solvent and the presence of other ligands. It is expected to exist as oligomers, such as dimers or larger clusters, with both terminal and bridging ethoxide groups.

Table 1: Common Coordination Geometries for Lanthanum(III) with Oxygen Ligands This table is interactive. Click on the headers to sort.

| Coordination Number | Typical Geometry | Example System | Reference |

|---|---|---|---|

| 8 | Square Antiprism | [LaCl₃(thf)₂] (polymeric) | academie-sciences.fr |

| 9 | Monocapped Square Antiprism | [La(NCS)₃(L)₃] (L = Schiff base) | researchgate.net |

| 10 | Bicapped Dodecahedron | [La(bipy)₂(NO₃)₃] | academie-sciences.fr |

| 11 | - | [La(NO₃)₃(H₂O)₅] | academie-sciences.fr |

Reactivity and Transformation Pathways of this compound

The reactivity of this compound is dominated by the lability of the La-O bond, making it a versatile precursor and catalyst.

This compound can undergo alkoxide exchange reactions, also known as transesterification when reacting with an ester. When treated with a different alcohol (R'OH), an equilibrium is established, leading to the substitution of one or more ethoxide groups.

La(OEt)₃ + n R'OH ⇌ La(OEt)₃₋ₙ(OR')ₙ + n EtOH

This reaction is often driven to completion by using the new alcohol (R'OH) in large excess or by removing the more volatile ethanol (B145695) (EtOH) from the reaction mixture. This method is a common route to synthesize other lanthanum alkoxides, such as lanthanum isopropoxide or lanthanum tert-butoxide, from the commercially available ethoxide or isopropoxide. researchgate.netresearchgate.net The facility of this exchange is crucial for its catalytic activity, where the metal center can shuttle between different alkoxide forms during a catalytic cycle.

This compound is highly sensitive to moisture and readily undergoes hydrolysis. The reaction with water introduces hydroxyl groups, which are highly reactive toward condensation.

Step 1: Hydrolysis La(OEt)₃ + H₂O → La(OEt)₂(OH) + EtOH

The resulting hydroxo-alkoxide species is unstable and rapidly condenses with another molecule, eliminating either water (water condensation) or ethanol (alcohol condensation) to form an oxo- or alkoxo-bridge.

Step 2: Condensation 2 La(OEt)₂(OH) → (EtO)₂La-O-La(OEt)₂ + H₂O (Water Condensation) La(OEt)₂(OH) + La(OEt)₃ → (EtO)₂La-O-La(OEt)₂ + EtOH (Alcohol Condensation)

These condensation reactions are the fundamental steps in sol-gel processes, where metal alkoxides are used to produce metal oxides. academie-sciences.friaea.org Controlled hydrolysis of this compound can lead to the formation of lanthanum oxo-alkoxide clusters, and complete hydrolysis ultimately yields lanthanum hydroxide (B78521) [La(OH)₃] or lanthanum oxide (La₂O₃) upon heating. academie-sciences.frwebelements.com

As mentioned, lanthanum alkoxides tend to form oligomeric species to satisfy the coordination demands of the large La³⁺ ion. This is a form of self-assembly or oligomerization.

Furthermore, this compound is an effective initiator for the ring-opening polymerization (ROP) of cyclic esters, such as lactide and caprolactone. The initiation step involves the nucleophilic attack of the ethoxide ligand on the carbonyl carbon of the monomer, which cleaves the ester bond and incorporates the monomer into the lanthanum complex.

Initiation: La(OEt)₃ + Lactide → (EtO)₂La-O-C(O)-CH(CH₃)-O-Et

The new alkoxide end of the growing polymer chain can then attack another monomer molecule, propagating the polymerization. This process proceeds via a coordination-insertion mechanism. researchgate.net Lanthanum-based initiators have been shown to be highly active, though their stereoselectivity can be influenced by the ancillary ligands attached to the metal center. nih.govresearchgate.net

Hydrolytic and Non-Hydrolytic Condensation Mechanisms

Mechanistic Investigations of this compound-Mediated Reactions

The Lewis acidic nature of the La³⁺ center combined with the nucleophilicity of the ethoxide ligand makes this compound an effective catalyst, particularly for transesterification. Mechanistic studies suggest a pathway involving dual activation.

In the transesterification of an ester (R¹COOR²) with an alcohol (R³OH), the proposed mechanism is as follows:

Activation: The Lewis acidic La³⁺ center coordinates to the carbonyl oxygen of the ester, polarizing the C=O bond and making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A lanthanum-bound alkoxide (either the original ethoxide or one formed by exchange with R³OH) performs a nucleophilic attack on the activated carbonyl carbon, forming a tetrahedral intermediate.

Collapse and Product Release: The intermediate collapses, eliminating the original alkoxy group (⁻OR²) which can be protonated by an alcohol molecule in the system. The desired ester product (R¹COOR³) is formed.

Catalyst Regeneration: The catalyst is regenerated through exchange with the reactant alcohol (R³OH).

Studies using related lanthanum isopropoxide catalysts suggest that dinuclear lanthanum species may be involved, where one La³⁺ center acts as the Lewis acid while an adjacent La-OR group provides the nucleophile in a cooperative fashion. researchgate.net This dual activation model explains the high efficiency of these catalysts for a broad range of substrates. researchgate.net

Applications of Lanthanum Iii Ethoxide in Advanced Materials Fabrication

Precursor Role in Sol-Gel Processing for Metal Oxide Synthesis

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. Lanthanum(III) ethoxide is an effective precursor in this process for creating lanthanum-based metal oxides.

Formation of Lanthanum Oxide (La2O3) Thin Films and Nanostructures

Lanthanum oxide (La2O3) is a rare-earth oxide with a high dielectric constant and thermal stability, making it a promising material for applications in electronics and optics. jkps.or.kr The sol-gel method, utilizing lanthanum-based precursors, is a prominent technique for synthesizing La2O3 thin films and nanostructures. acs.orgresearchgate.net

In a typical sol-gel process, a lanthanum precursor like lanthanum methoxyethoxide is used to prepare the initial solution. acs.org The subsequent hydrolysis and condensation reactions lead to the formation of a gel, which is then heat-treated (calcined) to produce the final lanthanum oxide material. The characteristics of the resulting La2O3, such as particle size and morphology, are significantly influenced by process parameters like calcination temperature and the concentration of additives like polyethylene (B3416737) glycol (PEG). researchgate.net Research has shown that weakly-agglomerated nanosized La2O3 powders with a mean particle size of less than 40 nm can be achieved by carefully controlling these conditions. researchgate.net

Post-deposition treatments, such as thermal annealing, can lead to the formation of interfacial layers like silicon dioxide (SiO2) and lanthanum silicate, particularly at higher temperatures (around 500-700 °C). acs.org However, low-temperature oxygen plasma processing has been shown to suppress these interfacial reactions and improve the optical transparency of the films. acs.org

Integration into Mixed Metal Oxides and Perovskite Structures

This compound and similar alkoxide precursors are instrumental in the synthesis of complex mixed metal oxides and perovskite structures. Perovskites are a class of materials with a specific crystal structure similar to that of the naturally occurring mineral perovskite, and they exhibit a wide range of interesting physical properties. Lanthanum-based perovskites, such as Lanthanum Aluminate (LaAlO3) and Lanthanum Ferrite (LaFeO3), are of particular interest for their catalytic and electronic properties. nih.govresearchgate.net

The sol-gel method facilitates the creation of highly homogeneous precursor networks at the atomic level, which is crucial for forming pure, complex oxide phases at lower calcination temperatures compared to traditional solid-state reaction methods. acs.org For instance, LaAlO3 perovskite, which typically requires calcination temperatures up to 1500 °C in solid-state synthesis, can be synthesized at much lower temperatures (700–1000 °C) using solution-based techniques. nih.gov

The synthesis of three-dimensionally ordered macroporous (3DOM) perovskite mixed metal oxides is another advanced application. researchgate.net In this method, a polymer sphere template is infiltrated with a precursor solution containing the metal ions. Subsequent removal of the template by calcination results in a macroporous structure, which enhances the surface area and accessibility of the material for catalytic applications. researchgate.net For example, 3DOM LaFeO3 has been prepared using a colloidal crystal template method, resulting in a material with potential applications in catalysis. researchgate.net

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) Precursor Development

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are thin-film deposition techniques that rely on the use of volatile precursors to grow materials layer by layer on a substrate. This compound and related lanthanum compounds are developed as precursors for these processes, particularly for depositing lanthanum oxide and lanthanum-containing films. americanelements.com

Film Growth Kinetics and Control in Lanthanum Oxide Deposition

In ALD, the film growth is self-limiting and based on sequential, separated pulses of the precursor and a reactant gas. This allows for precise control over the film thickness and uniformity at the atomic level. jkps.or.kr For the deposition of lanthanum oxide, various lanthanum precursors have been investigated. While direct use of this compound in ALD is less commonly reported in the provided abstracts, other organometallic lanthanum compounds like La(EtCp)3 and lanthanum tris[bis(trimethylsilyl)amide] have been successfully employed. jkps.or.krcapes.gov.br

For instance, using La(EtCp)3 as the lanthanum precursor and ozone as the reactant gas in plasma-enhanced ALD (PEALD), a saturated growth rate of 0.2 Å/cycle was achieved for lanthanum oxide films. jkps.or.krjkps.or.kr The growth rate and physical properties of the deposited films are highly dependent on deposition parameters such as temperature and plasma power. jkps.or.kr

In CVD, a volatile precursor is introduced into a reaction chamber where it decomposes on a heated substrate to form a thin film. Metalorganic Chemical Vapor Deposition (MOCVD) is a specific type of CVD that uses organometallic precursors. La(tmhd)3 (tris(2,2,6,6-tetramethyl-3,5-heptanedionato)lanthanum(III)) is a common precursor for the MOCVD of La2O3 layers. mdpi.com Studies have shown that nanocrystalline La2O3 layers with a stable cubic structure can be grown at temperatures between 600–750 °C. mdpi.com The grain size of the resulting films can be controlled by the deposition temperature. researchgate.net

Incorporation of Lanthanum into High-k Dielectric Layers

Lanthanum oxide is a high-k dielectric material, meaning it has a higher dielectric constant than silicon dioxide (SiO2). This property is crucial for the development of next-generation metal-oxide-semiconductor (MOS) devices, as it allows for the fabrication of smaller transistors with lower leakage currents. jkps.or.krmdpi.com

ALD is a key technique for depositing the ultrathin, uniform high-k dielectric layers required for these devices. capes.gov.brdntb.gov.ua By incorporating lanthanum into other high-k materials like aluminum oxide (Al2O3), the resulting LaAlOx films exhibit improved electrical properties, including a higher k value, increased program speed, and better retention performance in memory devices. capes.gov.brmdpi.com The addition of aluminum to lanthanum oxide has been shown to reduce leakage current and hysteresis. capes.gov.br

The table below summarizes the deposition parameters and resulting properties of lanthanum-based high-k dielectric films from various studies.

| Precursor(s) | Deposition Method | Substrate | Deposition Temperature (°C) | Resulting Material | Key Findings | Reference(s) |

| La[N(SiMe3)2]3, Al(CH3)3, H2O | ALD | Si | 225-275 | La2O3, LaAlxOy | Linear growth rate; adding Al improved electrical properties. | capes.gov.br |

| La(EtCp)3, O3 | PEALD | Si | 100-400 | La2O3 | Saturated growth rate of 0.2 Å/cycle at 500 W plasma power. | jkps.or.krjkps.or.kr |

| La(tmhd)3 | MOCVD | Quartz glass | 600-750 | La2O3 | Nanocrystalline cubic structure with crystallite size of 11-20 nm. | mdpi.com |

| La(tmhd)3-TETEA | DLI-MOCVD | p-type Si | 325-450 | La2O3 | Dense, smooth morphology with cubic and hexagonal phases. | researchgate.net |

Development of this compound-Derived Catalytic Materials

Lanthanum oxide and lanthanum-containing mixed oxides derived from precursors like this compound exhibit significant catalytic activity in a variety of chemical reactions. stanfordmaterials.comosti.gov The unique properties of lanthanum, including its basicity and ability to form stable oxide structures, contribute to its effectiveness as a catalyst or catalyst support. d-nb.infomdpi.com

Lanthanum-based catalysts have found applications in environmental catalysis, such as in automotive catalytic converters to reduce harmful emissions. stanfordmaterials.com They are also crucial in industrial processes like Fluid Catalytic Cracking (FCC) for petroleum refining, where they enhance the cracking efficiency of heavy hydrocarbons. stanfordmaterials.com In fine chemical synthesis, lanthanum oxide's selectivity and efficiency are valuable for producing pharmaceutical intermediates and other high-value compounds. stanfordmaterials.com

Furthermore, lanthanum-based materials, including those prepared from alkoxide precursors, have been investigated for their catalytic activity in reactions like the hydrogenation of nitriles and transesterification. mdpi.comresearchgate.netrsc.org For example, a La/MgO catalyst has shown surprisingly high activity and selectivity in the liquid-phase hydrogenation of benzonitrile. researchgate.net In transesterification reactions, lanthanum(III) catalysts, which can be prepared in situ from precursors like lanthanum(III) isopropoxide, have proven to be highly efficient and chemoselective. rsc.org

The development of nanostructured catalytic materials, such as those with high surface area and controlled porosity, is an active area of research. rsc.org The use of sol-gel and other precursor-based methods allows for the synthesis of these advanced catalytic materials with tailored properties. acs.org

This compound as a Catalyst or Precursor for Catalytic Systems

This compound serves as a valuable precursor in the synthesis of various catalytic systems. For instance, it is used in the preparation of lanthanum-based catalysts on supports like magnesium oxide (MgO) and mixed oxides such as magnesium-aluminum oxide (MgO-Al2O3). researchgate.net These catalysts have demonstrated notable activity and selectivity in chemical transformations.

One area of application is in the hydrogenation of nitriles. A La/MgO catalyst, derived from lanthanum precursors, has shown surprisingly high activity and selectivity in the liquid-phase hydrogenation of benzonitrile. researchgate.net The scope of this catalytic system has been extended to the hydrogenation of other nitriles, including benzyl (B1604629) cyanide, cinnamonitrile, and adiponitrile. researchgate.net

Furthermore, lanthanum(III) alkoxides, in general, are recognized for their role in catalysis and materials synthesis. researchgate.net They can be used to create catalysts with specific properties tailored for various organic reactions.

Role in Transesterification Reactions and Organic Transformations

Lanthanum(III)-based catalysts, often derived from precursors like lanthanum(III) isopropoxide, have proven to be highly effective in transesterification reactions. researchgate.netrsc.org These reactions are crucial in modern organic synthesis, with applications in the pharmaceutical, polymer, and material science industries. researchgate.netrsc.org

A significant advantage of lanthanum(III) catalysts is their ability to facilitate the transesterification of a wide range of substrates, including methyl carboxylates, ethyl acetate (B1210297), and even less reactive methyl carbamates with primary, secondary, and tertiary alcohols. researchgate.netrsc.org This is a notable improvement over many conventional catalysts that are often limited to more reactive alcohols. researchgate.netrsc.org

A highly active dinuclear La(III) catalyst, prepared in situ from lanthanum(III) isopropoxide and 2-(2-methoxyethoxy)ethanol, has been shown to be particularly effective. researchgate.netrsc.org This catalytic system promotes the efficient transesterification of an equimolar mixture of carboxylic esters and various alcohols in hydrocarbon solvents. researchgate.net One of the key benefits of these La(III)-catalyzed transesterifications is the ability to obtain colorless ester products without the need for complex work-up or purification procedures. rsc.org

The effectiveness of these catalysts is attributed to their nature as acid-base combined catalysts. researchgate.netrsc.org This dual functionality allows them to activate both the ester and the alcohol, leading to enhanced reaction rates.

Heterogeneous and Homogeneous Catalysis with Lanthanum Ethoxide Systems

Lanthanum ethoxide and related systems can be employed in both homogeneous and heterogeneous catalysis, depending on the reaction conditions and the form of the catalyst.

Homogeneous Catalysis: In many transesterification reactions, lanthanum(III) complexes are prepared in situ, dissolving in the reaction medium and acting as homogeneous catalysts. rsc.orgresearchgate.net Homogeneous catalysts are in the same phase as the reactants, which often leads to high activity and selectivity due to the accessibility of the catalytic sites. savemyexams.com The transesterification of carboxylic esters using a lanthanum(III) complex prepared from lanthanum(III) isopropoxide is an example of a homogeneously catalyzed process. researchgate.net

Heterogeneous Catalysis: Lanthanum-based catalysts can also be prepared in a solid form, functioning as heterogeneous catalysts. savemyexams.com These catalysts are in a different phase from the reactants and offer advantages in terms of easy separation from the reaction mixture and potential for reuse. nih.gov For example, La/MgO catalysts used for nitrile hydrogenation are heterogeneous systems. researchgate.net The development of heterogeneous catalysts often focuses on materials like rare earth oxides, including lanthanum oxide (La2O3), which can be combined with other oxides to enhance their catalytic properties. mdpi.com For instance, combining La2O3 with calcium oxide (CaO) can create robust basic centers beneficial for transesterification reactions. mdpi.com

The choice between a homogeneous and heterogeneous system depends on the specific requirements of the chemical process, balancing factors like reaction rate, selectivity, and catalyst recyclability.

Emerging Applications in Energy Conversion and Storage Materials

Lanthanum compounds, including those derived from this compound, are finding increasing use in the field of energy conversion and storage. statifacts.com Lanthanum itself is a key component in various energy technologies.

Lanthanum metal is crucial for energy storage solutions, particularly in Nickel-Metal Hydride (NiMH) batteries, which are used in hybrid vehicles. noahchemicals.com It enhances the charge capacity of these batteries. noahchemicals.com Furthermore, lanthanum is being investigated for its potential in hydrogen storage applications. noahchemicals.com

In the realm of energy conversion, lanthanum compounds are integral to fuel cells. noahchemicals.com Lanthanum oxide, for example, is used in solid oxide fuel cells due to its ionic conductivity. samaterials.com Lanthanum-doped ceramic materials can serve as both anodes and cathodes in these devices. americanelements.com

Recent research has also explored the use of lanthanum-based perovskite-type oxides (LaMO3) for energy conversion applications. researchgate.netlboro.ac.uk These materials, which can be synthesized using precursors like lanthanum ethoxide, are being studied for processes such as aqueous phase reforming of biomass to produce sustainable hydrogen. lboro.ac.uk For example, platinum supported on lanthanum aluminate (Pt/LaAlO3) has been investigated as a catalyst for glycerol (B35011) reforming. lboro.ac.uk

The development of new electrode materials for lithium-ion batteries is another area of interest. While not directly mentioning lanthanum ethoxide, the use of lithium ethoxide as a precursor for thin films for lithium-ion battery electrolytes highlights the potential role of metal ethoxides in this field. samaterials.com

The following table provides a summary of research findings on the application of lanthanum-based catalysts in various reactions:

| Catalyst System | Precursor/Component | Application | Key Findings | Reference |

| La/MgO | Lanthanum Nitrate (B79036) | Hydrogenation of Nitriles | High activity and selectivity in the hydrogenation of benzonitrile, benzyl cyanide, etc. | researchgate.net |

| Dinuclear La(III) Catalyst | Lanthanum(III) Isopropoxide | Transesterification | Highly effective for a broad range of esters and alcohols. | researchgate.netrsc.org |

| La2O3/CaO | Lanthanum Oxide, Calcium Oxide | Transesterification | Creates strong basic centers, enhancing catalytic activity. | mdpi.com |

| Pt/LaAlO3 | Lanthanum Aluminate | Aqueous Phase Reforming of Glycerol | Shows potential for sustainable hydrogen production. | lboro.ac.uk |

Theoretical and Computational Studies of Lanthanum Iii Ethoxide

Density Functional Theory (DFT) Investigations of Molecular Structure and Bonding

Density Functional Theory (DFT) has become a important method for studying the electronic structure and geometry of lanthanide complexes, balancing computational cost with accuracy. sandia.gov While specific DFT studies dedicated solely to monomeric Lanthanum(III) ethoxide are not extensively documented in publicly available research, the principles and methodologies are well-established through studies of other lanthanide alkoxides and complexes.

A primary focus of DFT investigations would be the elucidation of the geometric structure of this compound. Lanthanide alkoxides are known to form multinuclear complexes, and DFT can predict the stability of different oligomeric forms (dimers, trimers, etc.) versus a monomeric structure. For instance, studies on other metal alkoxides have shown the formation of dinuclear complexes with bridging ethoxide groups, leading to an octahedral geometry around the metal center. sandia.gov In a hypothetical dimeric structure of this compound, [La₂(μ-OEt)₂(OEt)₄], DFT calculations could determine the bond lengths and angles, providing a detailed three-dimensional model.

Key parameters that would be investigated include:

La-O bond lengths: Differentiating between terminal and bridging ethoxide ligands.

O-La-O bond angles: Defining the coordination geometry around the lanthanum center.

Coordination number: Lanthanum(III) typically exhibits high coordination numbers (often 8 or 9), which can be satisfied through oligomerization or solvent coordination.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, would reveal the nature of the La-O bond. This would likely be found to be highly ionic, a characteristic feature of lanthanide-oxygen bonds, with a significant transfer of charge from the lanthanum atom to the oxygen atoms of the ethoxide ligands. The calculations would also provide insights into the electronic properties, such as the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the reactivity of the compound.

Table 1: Hypothetical DFT-Calculated Structural Parameters for a Dimeric this compound Complex

| Parameter | Predicted Value (Illustrative) |

| La-O (terminal) bond length | ~2.35 Å |

| La-O (bridging) bond length | ~2.50 Å |

| La···La distance | ~3.80 Å |

| O(terminal)-La-O(terminal) angle | ~90-100° |

| O(bridging)-La-O(bridging) angle | ~70-80° |

Note: The values in this table are illustrative and based on typical values for similar lanthanide complexes. Actual values would require specific DFT calculations.

Simulation of Reaction Mechanisms and Catalytic Pathways

This compound and related lanthanide alkoxides are utilized as catalysts and precursors in various chemical transformations. researchgate.net Computational simulations, particularly using DFT, are invaluable for elucidating the complex reaction mechanisms at a molecular level.

One area of investigation is the transesterification reaction, where lanthanide catalysts have shown high efficiency. researchgate.net DFT calculations can map the potential energy surface of the reaction, identifying the transition states and intermediates. For a this compound-catalyzed transesterification, the simulation would likely show the coordination of the substrate ester and alcohol to the lanthanum center. The ethoxide ligand could act as a Brønsted base, deprotonating the incoming alcohol, or as a nucleophile itself. By calculating the energy barriers for different possible pathways, the most favorable mechanism can be determined.

Another important application is in understanding the thermal decomposition of this compound, a crucial step when it is used as a precursor for the synthesis of lanthanum oxide (La₂O₃) or other materials via methods like Chemical Vapor Deposition (CVD) or sol-gel processes. researchgate.net Simulations can identify the initial bond-breaking events, subsequent elimination reactions (e.g., elimination of ethene and water, or diethyl ether), and the eventual formation of lanthanum oxide clusters. These studies can predict decomposition temperatures and byproducts, which is essential for optimizing material synthesis processes.

Table 2: Illustrative Energy Profile for a Hypothetical this compound-Mediated Reaction Step

| Species/State | Relative Energy (kcal/mol) |

| Reactants (La(OEt)₃ + Substrate) | 0.0 |

| Pre-reaction Complex | -5.2 |

| Transition State | +15.8 |

| Intermediate Product Complex | -10.1 |

| Products | -2.5 |

Note: This table provides an example of the type of data generated from a DFT study of a reaction mechanism and does not represent a specific, calculated reaction.

Prediction of Material Properties Derived from this compound Precursors

This compound serves as a molecular precursor for the synthesis of various functional materials, including lanthanum oxide (La₂O₃), a material with applications in catalysis and as a high-k dielectric. attelements.com Computational methods can bridge the gap between the molecular precursor and the final bulk material, predicting the properties of the resulting material.

Using multiscale modeling approaches, which combine quantum mechanical calculations (like DFT) for the initial stages of precursor decomposition and clustering with classical molecular dynamics for the simulation of larger-scale material growth, the formation of thin films or nanoparticles from this compound can be modeled. These simulations can provide insights into:

Crystallinity and phase stability: Predicting whether the resulting lanthanum oxide will be amorphous or crystalline, and which crystal phase (e.g., hexagonal, cubic) is most stable under the synthesis conditions.

Surface structure and chemistry: Modeling the surface of the resulting La₂O₃ to identify the types of active sites available for catalysis. attelements.com

Defect formation: Calculating the energy of formation for defects such as oxygen vacancies, which are often crucial for the catalytic activity of metal oxides. dtic.mil

For example, DFT calculations can determine the electronic band structure and density of states of the La₂O₃ derived from the ethoxide precursor, allowing for the prediction of its electronic properties, such as the band gap, which is a key parameter for its application in microelectronics.

Computational Design of Novel this compound Derivatives

Computational chemistry is a powerful tool for the in-silico design of new molecules with tailored properties. Starting from the basic structure of this compound, novel derivatives can be designed by modifying the alkoxide ligand. For example, the ethyl groups could be replaced with other alkyl or aryl groups, or functional groups could be introduced to the ethoxide backbone.

The goals of such computational design could include:

Modifying volatility and solubility: For applications in CVD or solution-based processing, the volatility and solubility of the precursor are critical. By changing the organic part of the ligand, these properties can be tuned. DFT can be used to estimate intermolecular forces, which are related to these macroscopic properties.

Tuning reactivity: The electronic and steric properties of the ligands influence the reactivity of the lanthanum center. By introducing electron-withdrawing or electron-donating groups, the Lewis acidity of the lanthanum ion can be modified, potentially enhancing its catalytic activity.

Controlling decomposition pathways: For material synthesis, it is desirable to have precursors that decompose cleanly at specific temperatures, leaving behind pure inorganic material. Computational simulations can predict how modifications to the ligand will affect the decomposition mechanism and byproducts.

A typical workflow for the computational design of a new derivative would involve proposing a new structure, optimizing its geometry using DFT, calculating its key electronic and structural properties, and simulating its reactivity or decomposition. This allows for the screening of a large number of potential candidates before committing to their synthesis in the laboratory, saving time and resources.

Future Research Directions and Unexplored Avenues for Lanthanum Iii Ethoxide

Development of Novel Synthetic Routes with Enhanced Sustainability

The pursuit of green chemistry principles in the synthesis of lanthanum(III) ethoxide is a critical area for future investigation. Current synthetic methods often rely on traditional organic solvents and precursors that may have environmental drawbacks. Future research should focus on developing more sustainable and atom-economical synthetic routes.

Key areas of exploration include:

Green Solvents: Investigating the use of ionic liquids or supercritical fluids as reaction media to replace volatile organic compounds. For instance, the use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) has been shown to be effective in the synthesis of lanthanum oxide nanoparticles, suggesting its potential applicability to this compound synthesis. nih.gov

Alternative Precursors: Exploring the use of readily available and less toxic starting materials. Research into using lanthanum salts like lanthanum(III) nitrate (B79036) hydrate, which is inexpensive and has low toxicity, for in situ catalyst preparation could pave the way for more sustainable ethoxide synthesis. researchgate.net

Energy-Efficient Methods: Developing synthetic protocols that operate at lower temperatures and pressures, potentially through microwave-assisted or sonochemical methods, would significantly reduce the energy consumption of the process. The sol-gel method, known for its low synthesis temperatures, presents a promising avenue for creating homogeneous materials of complex compositions in the nano-size range. rsc.org

A comparative table of potential sustainable synthesis strategies is presented below.

| Synthesis Strategy | Precursor Example | Solvent Example | Potential Advantages |

| Green Solvent Route | Lanthanum Chloride | 1-butyl-3-methylimidazolium tetrafluoroborate | Reduced volatility, potential for recyclability. nih.gov |

| Alternative Precursor Route | Lanthanum(III) Nitrate Hydrate | Ethanol (B145695) | Low toxicity, cost-effective. researchgate.net |

| Low-Energy Method | Titanium Alkoxide (as a model) | Organic Solvent | Exceptional purity, adjustable pore dimensions. rsc.org |

Advanced Characterization Methodologies for In-Situ Monitoring

A deeper understanding of the formation and reactivity of this compound necessitates the use of advanced, in-situ characterization techniques. Traditional ex-situ methods provide a snapshot of the final product but often miss the transient species and dynamic changes that occur during a reaction.

Future research should leverage techniques such as:

In-situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR), Raman, and UV-Vis spectroscopy can monitor the progress of a reaction in real-time, providing valuable information on reaction kinetics and the formation of intermediates. numberanalytics.com

In-situ X-ray Absorption Spectroscopy (XAS): XAS can provide element-specific information about the local coordination environment and oxidation state of the lanthanum center during the synthesis and catalytic application of this compound. This has been successfully used to study La-doped catalysts. researchgate.net

Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for detecting and characterizing charged intermediates in solution, which can be crucial for understanding reaction mechanisms involving this compound. nih.gov

The application of these techniques will enable a more complete picture of the reaction landscape, facilitating the optimization of reaction conditions and the rational design of new catalysts.

Expansion into New Application Domains Beyond Current Scope

While this compound and its derivatives have shown promise in catalysis and materials synthesis, there are numerous unexplored application domains where their unique properties could be advantageous. researchgate.netamericanelements.com

Potential new applications to be investigated include:

Advanced Optical Materials: Lanthanum oxide, derived from the ethoxide, is known to form glasses with high refractive index and hardness. wikipedia.org Further research could explore the use of this compound as a precursor for novel optical coatings and fibers with tailored properties.

Thermoelectric Materials: Lanthanum oxides are components in some thermoelectric materials. wikipedia.org Investigating the direct use or conversion of this compound into thin films or nanostructures for thermoelectric devices could be a fruitful area of research.

Phosphate (B84403) Removal: Lanthanum-containing materials have been identified as effective for phosphate removal from water. nih.gov Future studies could focus on creating lanthanum ethoxide-based sorbents with high surface areas and specific binding sites for enhanced phosphate capture.

Gas Sensing: Doping metal oxides with lanthanum has been shown to improve their gas sensing properties. researchgate.net this compound could serve as a versatile precursor for the controlled deposition of lanthanum oxide on sensor substrates.

Elucidation of Complex Reaction Intermediates and Transition States

Future research should focus on:

Trapping and Characterization: Employing techniques like low-temperature spectroscopy or rapid-quench methods to trap and characterize fleeting intermediates.

Isotopic Labeling Studies: Using isotopically labeled reactants (e.g., deuterated ethanol) to trace the pathways of atoms and functional groups throughout the reaction, providing insights into bond-breaking and bond-forming steps. A study on the reaction mechanisms between metal ethoxides and deuterated water has demonstrated the utility of this approach. acs.org

Kinetic Studies: Performing detailed kinetic analyses to determine rate laws and activation parameters, which can help to infer the composition of the rate-determining transition state.

Understanding these fundamental mechanistic details will allow for the rational design of more efficient and selective catalytic systems based on this compound.

Synergistic Approaches Combining Experimental and Computational Studies

The synergy between experimental and computational chemistry offers a powerful paradigm for advancing our knowledge of this compound. researchgate.net Computational modeling can provide insights that are difficult or impossible to obtain through experiments alone, while experimental data is crucial for validating and refining theoretical models. acs.org

Future research should embrace this integrated approach by:

Density Functional Theory (DFT) Calculations: Using DFT to model the electronic structure and geometry of this compound, its oligomers, and its complexes with other molecules. This can help to predict reactivity and guide the design of new catalysts.

Molecular Dynamics (MD) Simulations: Employing MD simulations to study the dynamic behavior of this compound in solution and its interactions with substrates at the molecular level.

Combined Spectroscopic and Computational Analysis: Integrating experimental spectroscopic data (e.g., NMR, IR) with computational predictions to provide a more robust and detailed understanding of the structures and bonding in lanthanum ethoxide-containing systems. acs.org

By combining the strengths of both experimental and computational methods, researchers can accelerate the discovery and development of new materials and applications based on this compound.

Q & A

Q. What are the optimal synthetic routes for preparing Lanthanum(III) ethoxide with high purity?

this compound is typically synthesized via alkoxide exchange reactions using anhydrous lanthanum chloride (LaCl₃) and sodium ethoxide (NaOEt) in dry tetrahydrofuran (THF) under inert atmosphere . Critical parameters include strict moisture control (due to hygroscopicity), stoichiometric ratios (3:1 NaOEt:LaCl₃), and purification via vacuum sublimation to remove residual solvents. Characterization via FT-IR (to confirm ethoxide ligand bonding at ~550 cm⁻¹) and elemental analysis (C, H, La) ensures purity .

Q. How can researchers characterize the structural and thermal properties of this compound?

Structural analysis employs X-ray diffraction (XRD) for crystallinity assessment and nuclear magnetic resonance (¹H, ¹³C NMR) to confirm ligand coordination . Thermal gravimetric analysis (TGA) under nitrogen reveals decomposition pathways, showing mass loss at ~200°C (ligand dissociation) and residue formation (La₂O₃ at ~600°C) . Pairing differential scanning calorimetry (DSC) with TGA clarifies phase transitions and stability thresholds .

Q. What safety protocols are critical when handling this compound?

Due to its moisture sensitivity and reactivity, experiments must use Schlenk lines or gloveboxes (<1 ppm O₂/H₂O). Personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Waste must be quenched with ethanol in a fume hood to neutralize reactive ethoxide groups before disposal as hazardous waste .

Advanced Research Questions

Q. How does this compound function as a catalyst in organic transformations, and what mechanistic insights exist?

In cross-coupling reactions (e.g., aldol condensations), La(III) ethoxide acts as a Lewis acid, polarizing carbonyl groups via La³⁺ coordination. Mechanistic studies use kinetic isotopic effects (KIE) and in-situ FT-IR to track intermediate formation . For example, in esterification, La³⁺ facilitates nucleophilic attack by ethanol, with turnover frequencies (TOF) dependent on solvent polarity and temperature (optimized at 60–80°C) .

Q. What strategies resolve contradictory data on this compound’s catalytic efficiency across studies?

Discrepancies often arise from variations in precursor purity, solvent choice (e.g., THF vs. toluene), or moisture contamination. Researchers should:

- Standardize synthetic protocols (e.g., using Karl Fischer titration to verify solvent dryness) .

- Compare catalytic performance using controlled parameters (substrate:catalyst ratios, reaction time).

- Employ advanced spectroscopy (EXAFS, XANES) to probe La³⁺ coordination geometry and active site accessibility .

Q. How can this compound be integrated into hybrid materials for advanced applications?

Sol-gel methods combine La(III) ethoxide with silicon alkoxides (e.g., TEOS) to create La-doped silica matrices. Key steps include controlled hydrolysis (H₂O:alkoxide ratio ≤ 1:4) and aging at 60°C to prevent phase separation. Applications in photoluminescent materials require doping with europium (Eu³⁺), where La³⁺ acts as a structural stabilizer .

Q. What experimental designs validate the stability of this compound under varying environmental conditions?

Accelerated aging studies expose samples to controlled humidity (20–80% RH) and temperature (25–100°C). Stability is quantified via XRD (to detect La₂O₃ formation) and gas chromatography (to monitor ethane release from hydrolysis). Long-term storage recommendations include desiccants (molecular sieves) and argon-blanketed containers .

Methodological Considerations

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate synthetic conditions (precursor purity, reaction time) with catalytic activity .

- Ethical and Reproducibility Standards : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by publishing raw spectral data (NMR, XRD) in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.